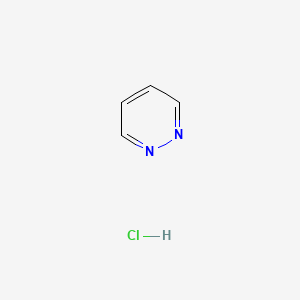

![molecular formula C8H6ClN3O2 B1592353 Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 1005196-61-1](/img/structure/B1592353.png)

Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Vue d'ensemble

Description

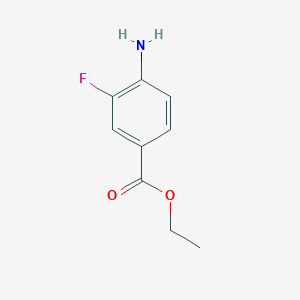

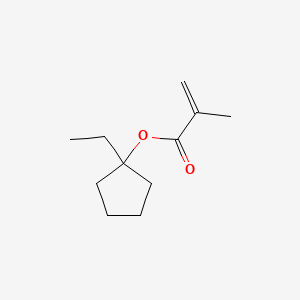

“Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate” is a chemical compound with the molecular formula C8H6ClN3O2 and a molecular weight of 211.60 . It is typically in stock for research purposes .

Synthesis Analysis

Pyrrolo[2,1-f][1,2,4]triazine, the core structure of this compound, is an integral part of several kinase inhibitors and nucleoside drugs . Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine, either starting from triazine or pyrrole . A specific synthesis process involving the displacement of chloride and the triethylammonium group has also been reported .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . This structure is part of several kinase inhibitors and nucleoside drugs .

Chemical Reactions Analysis

The compound is part of the pyrrolo[2,1-f][1,2,4]triazine class, which has been used in the development of kinase inhibitors . The compound’s reactivity has been explored in the context of its use as a building block in the synthesis of these inhibitors .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 211.61 . It is typically stored in an inert atmosphere at 2-8°C . Further physical and chemical properties may be specific to the conditions of each study and are not available in the retrieved sources.

Applications De Recherche Scientifique

Discovery and Preclinical Studies of Potent VEGFR-2 Inhibitor

A study discusses the discovery and preclinical evaluation of a series of substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase. These compounds, including ones similar to "Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate," have shown potent biochemical activity and selectivity, leading to the development of BMS-540215, which demonstrated significant preclinical in vivo activity in human tumor xenograft models (Bhide et al., 2006).

Direct Synthesis of 2-Oxazolines

Research on the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions highlights the versatility of triazine derivatives in facilitating organic synthesis reactions. This study presents an efficient method to achieve 2-oxazolines, showcasing the reactivity and utility of triazine compounds in organic chemistry (Bandgar & Pandit, 2003).

Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives

An investigation into the synthesis and evaluation of antiproliferative activities of novel pyrrolo[2,1-f][1,2,4]triazine derivatives has been conducted. These derivatives were designed and synthesized by introducing varied structural moieties, demonstrating selective inhibitory effects against human tumor cells. This study highlights the potential of triazine derivatives in the search for new antitumor agents (Zhang et al., 2018).

Facile and Scalable Methodology for Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir

A publication details a newly developed synthetic methodology for Pyrrolo[2,1-f][1,2,4]triazine, a key regulatory starting material in the production of the antiviral drug remdesivir. This study showcases the application of triazine derivatives in the pharmaceutical industry, particularly in the synthesis of critical components of therapeutic drugs (Roy et al., 2021).

Mécanisme D'action

Target of Action

Compounds with a similar pyrrolo[2,1-f][1,2,4]triazine scaffold, such as avapritinib and remdesivir, are known to target kinases . Kinases are enzymes that play a crucial role in cell signaling and regulation .

Mode of Action

Kinase inhibitors typically work by binding to the kinase enzyme, thereby preventing it from adding a phosphate group to other proteins and disrupting the signaling pathways .

Biochemical Pathways

Kinase inhibitors generally affect signaling pathways involved in cell growth, division, and metabolism .

Result of Action

Kinase inhibitors typically disrupt cell signaling pathways, which can lead to the inhibition of cell growth and division .

Safety and Hazards

Orientations Futures

Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promising potential in drug research, attracting considerable interest among medicinal chemists . They have a wide range of biological activities and have been used in the treatment of various diseases, including viral infections and cancer . Future research will likely continue to explore the therapeutic potential of these compounds .

Propriétés

IUPAC Name |

methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6-7(9)10-4-11-12(6)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQBPDNQDJCMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620548 | |

| Record name | Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005196-61-1 | |

| Record name | Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

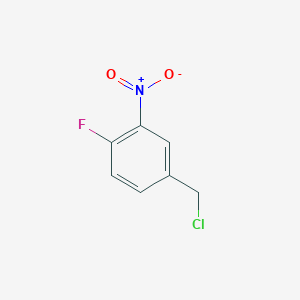

![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)